4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
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Overview
Description
4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dioxolane ring, and a fluorobenzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves the reaction of 4-chlorobenzophenone with 1,3-dioxolane in the presence of a suitable catalyst. One common method includes dissolving (4-chloro-phenyl)-(4-[1,3]dioxolan-2-yl-phenyl)-methanol in ethyl acetate and treating it with a solution of sodium bromide in saturated aqueous sodium bicarbonate. The reaction mixture is cooled to 0°C and stirred for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzophenones.
Scientific Research Applications
4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone
- 4-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenone
- 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-methylbenzophenone
Uniqueness
4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDZHCWTBBEQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645131 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-64-0 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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